molecular formula C22H28O5 B1249244 Tanabalin CAS No. 179094-52-1

Tanabalin

Cat. No. B1249244
M. Wt: 372.5 g/mol
InChI Key: DZAYTXGDCMMRGZ-MHMMHEKKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tanabalin is a natural substance and extractive . It belongs to the class of organic compounds known as diterpene lactones . It is an insect antifeedant isolated from Tanacetum balsamita .


Molecular Structure Analysis

The molecular weight of Tanabalin is 372.46116000 and its formula is C22 H28 O5 . The absolute structure of Tanabalin was determined by X-ray crystallography .


Physical And Chemical Properties Analysis

Tanabalin is soluble in water (0.2259 mg/L @ 25 °C estimated) . Its XlogP3 is 4.30 (estimated) .

Scientific Research Applications

Quantitative Analysis in Herbal Products

Tanabalin is identified as a key bioactive compound in Egletes viscosa (L.) Less, a tropical aromatic herb known for its gastroprotective properties. A study by Carvalho et al. (2019) developed a method using ultra-performance liquid chromatography coupled to electrospray ionization and mass spectrometry (UPLC‐ESI‐MS) for the simultaneous determination of flavonoids and diterpenes, including tanabalin, in E. viscosa herbal products. The quantification of tanabalin in various samples demonstrated the method's sensitivity and reliability, emphasizing its potential for quality control of herbal products containing tanabalin (Carvalho et al., 2019).

Potential Anti-inflammatory and Antinociceptive Effects

Tanabalin, specifically 12-acetoxyhawtriwaic acid lactone isolated from the flower buds of Egletes viscosa, was examined for its potential anti-inflammatory and antinociceptive effects. The study by Melo et al. (2006) revealed that tanabalin significantly attenuated capsaicin-induced ear edema and nociception in mice, suggesting a role in inhibiting acute neurogenic inflammation. This effect was possibly linked to capsaicin-sensitive TRPV1-receptors, endogenous adenosine, and ATP-sensitive potassium channels, highlighting tanabalin's potential in treating inflammatory conditions (Melo et al., 2006).

properties

CAS RN

179094-52-1

Product Name

Tanabalin

Molecular Formula

C22H28O5

Molecular Weight

372.5 g/mol

IUPAC Name

[(1S)-2-[(6aR,7S,8R,10aS)-7,8-dimethyl-3-oxo-5,6,6a,8,9,10-hexahydro-1H-benzo[d][2]benzofuran-7-yl]-1-(furan-3-yl)ethyl] acetate

InChI

InChI=1S/C22H28O5/c1-14-7-9-22-13-26-20(24)17(22)5-4-6-19(22)21(14,3)11-18(27-15(2)23)16-8-10-25-12-16/h5,8,10,12,14,18-19H,4,6-7,9,11,13H2,1-3H3/t14-,18+,19-,21+,22-/m1/s1

InChI Key

DZAYTXGDCMMRGZ-MHMMHEKKSA-N

Isomeric SMILES

C[C@@H]1CC[C@@]23COC(=O)C2=CCC[C@@H]3[C@@]1(C)C[C@@H](C4=COC=C4)OC(=O)C

SMILES

CC1CCC23COC(=O)C2=CCCC3C1(C)CC(C4=COC=C4)OC(=O)C

Canonical SMILES

CC1CCC23COC(=O)C2=CCCC3C1(C)CC(C4=COC=C4)OC(=O)C

synonyms

(1S)-2-((6aR,7S,8R,10aS)-7,8-Dimethyl-3-oxo-3,5,6,6a,7,8,9,10-octahydronaphtho(1,8a-c)furan-7-yl)-1-(3-furyl)ethyl acetate
1H-naphtho(1,8a-c)furan-3(5H)-one, 7-((2S)-2-(acetyloxy)-2-(3-furanyl)ethyl)-6,6a,7,8,9,10-hexahydro-7,8-dimethyl-, (6aR,7S,8R,10aS)-
tanabalin

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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